3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid
Description
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid is a piperazine derivative characterized by a 2-chlorobenzoyl group attached to the piperazine nitrogen and a 3-oxopropanoic acid side chain. Its molecular formula is C₁₃H₁₄ClN₂O₃ (exact mass: 282.0771 g/mol) . The compound has been identified as an environmental transformation product, likely arising from the degradation of pharmaceuticals or agrochemicals containing piperazine scaffolds . The 2-chlorobenzoyl group confers electron-withdrawing properties, while the 3-oxopropanoic acid moiety enhances solubility due to its ionizable carboxylic acid group.
Properties
IUPAC Name |
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c15-11-4-2-1-3-10(11)14(21)17-7-5-16(6-8-17)12(18)9-13(19)20/h1-4H,5-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFJROXLBMGMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC(=O)O)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperazine Functionalization
The synthesis begins with the modification of piperazine to introduce the 2-chlorobenzoyl group. A widely adopted method involves reacting piperazine with 2-chlorobenzoyl chloride under Schotten-Baumann conditions. This acylation step typically employs a biphasic solvent system (e.g., water and dichloromethane) with sodium bicarbonate as a base to neutralize HCl byproducts.
Key Reaction Parameters:
- Molar Ratio: A 1:1 molar ratio of piperazine to 2-chlorobenzoyl chloride minimizes diacylation byproducts.
- Temperature: Reactions proceed at 0–5°C to control exothermicity, followed by gradual warming to room temperature.
- Yield: Reported yields range from 70–85% after recrystallization from ethanol.
Stepwise Synthetic Protocols
Laboratory-Scale Synthesis
Procedure:
- Acylation of Piperazine:
- Malonylation:
Yield Data:
| Step | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-(2-Chlorobenzoyl)piperazine | 78 | 98.5 |
| 2 | Target Compound | 65 | 97.2 |
Alternative Routes
Route A: One-Pot Synthesis
Combining acylation and malonylation in a single vessel reduces purification steps. Using polymer-supported carbodiimide resins (e.g., PS-Carbodiimide) facilitates reagent removal, achieving 60% overall yield.
Route B: Enzymatic Catalysis
Lipase B from Candida antarctica catalyzes the malonylation step in non-aqueous media, offering greener synthesis with 55% yield.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. THF balances reactivity and ease of workup, as evidenced by kinetic studies.
Temperature and Time Dependencies
Byproduct Formation and Mitigation
- Diacylated Piperazine: Minimized by stoichiometric control and low-temperature addition.
- Ester Hydrolysis: Avoided by maintaining anhydrous conditions during malonylation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing reaction times:
Purification Technologies
- Crystallization: Ethanol/water mixtures (7:3 v/v) yield 99% pure product.
- Chromatography: Simulated moving bed (SMB) chromatography scales purification efficiently.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC: Retention time = 8.2 min (C18 column, acetonitrile:water = 60:40).
- LC-MS: [M+H]⁺ = 327.1 m/z.
Chemical Reactions Analysis
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a valuable building block for synthesizing various piperazine derivatives. Its unique structure allows researchers to explore new chemical entities that can lead to novel materials and processes.
Biology
The compound is extensively studied for its role in modulating glutamate transporters. Research indicates that it may influence neurotransmitter dynamics, which is crucial for understanding neurological disorders such as schizophrenia and epilepsy.
Medicine
In medicinal chemistry, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid is being investigated for potential therapeutic effects. Preliminary studies suggest it may have applications in treating conditions related to glutamate dysregulation.
Industry
The compound's properties make it useful in various industrial applications, including the development of new materials and chemical processes. Its ability to interact with biological systems also opens avenues for biotechnological applications.
Data Table: Comparison of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for piperazine derivatives | Development of new materials |
| Biology | Modulation of glutamate transporters | Insights into neurological disorders |
| Medicine | Therapeutic potential in glutamate-related conditions | New treatments for mental health issues |
| Industry | Utility in material science and biochemistry | Innovation in chemical processes |
Case Study 1: Glutamate Transporter Interaction
A study demonstrated that this compound effectively inhibits the reuptake of glutamate in neuronal cultures. This inhibition was shown to enhance synaptic transmission and plasticity, suggesting therapeutic potential for cognitive enhancement in neurodegenerative diseases.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives of this compound to evaluate their biological activity. Some derivatives exhibited improved potency against specific molecular targets, indicating that modifications to the piperazine ring can lead to enhanced pharmacological profiles.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with glutamate transporters. It inhibits the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This action affects various molecular targets and pathways involved in neurotransmission and synaptic plasticity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The tert-butylphenyl analog (304.40 g/mol) exhibits increased lipophilicity due to the bulky, hydrophobic tert-butyl group, which may enhance membrane permeability but reduce aqueous solubility . In contrast, the 2-chlorophenyl variant (282.08 g/mol) balances moderate lipophilicity with polarity from the oxopropanoic acid group, favoring solubility .
This feature is absent in analogs like 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoic acid (MW: 268.74 g/mol), which lacks the ketone group, reducing hydrogen-bonding capacity .
Biological Activity and Selectivity: Compounds such as N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c) demonstrate the impact of extended aromatic systems (e.g., chloroquinoline) on receptor binding, likely targeting parasitic or neurological pathways . Derivatives with dibenzoazepine/oxazepine scaffolds (e.g., ) exhibit receptor modulation (H1/5-HT2A), suggesting that bulkier aromatic systems improve affinity for central nervous system targets compared to the simpler 2-chlorobenzoyl group .
Metabolic and Stability Considerations
- Sulfur-Containing Analogs : The presence of thioether and carbothioyl groups (e.g., ) introduces metabolic vulnerabilities, such as susceptibility to oxidative degradation or glutathione conjugation, which are absent in the target compound .
- Environmental Persistence: The 3-oxopropanoic acid group in the target compound may promote biodegradability compared to more stable tert-butyl or sulfonamide-containing analogs .
Biological Activity
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid, a compound with the chemical formula C14H15ClN2O4, has garnered attention in various fields of scientific research due to its biological activity, particularly in relation to glutamate transporters and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
The compound is characterized by its unique piperazine structure substituted with a 2-chlorobenzoyl group. It acts primarily as an inhibitor of glutamate transporters, which are crucial in regulating neurotransmitter levels in the brain. By inhibiting the reuptake of glutamate, the compound increases extracellular glutamate concentrations, thereby influencing synaptic plasticity and neurotransmission pathways.
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O4 |
| Molar Mass | 310.73 g/mol |
| CAS Number | 896508-28-4 |
| IUPAC Name | This compound |
Research Findings
- Glutamate Transporter Inhibition : Studies indicate that this compound effectively inhibits glutamate transporters, which may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against ovarian cancer cells (OVCAR4), demonstrating significant inhibition of cell viability at certain concentrations .
- Neuroprotective Effects : The compound's ability to modulate glutamate levels suggests potential neuroprotective properties. This is particularly relevant in conditions where excitotoxicity is a concern, such as in neurodegenerative diseases.
Case Studies
A notable study evaluated the effects of this compound on human ovarian cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
Applications in Medicine and Industry
The biological activity of this compound positions it as a candidate for further pharmacological exploration. Potential applications include:
- Neurological Disorders : Due to its mechanism of action on glutamate transporters, it may be developed into therapies for conditions like epilepsy and depression.
- Cancer Therapy : Its cytotoxic properties warrant investigation into its use as an adjunct treatment for specific cancers.
Q & A
Q. What synthetic routes are most effective for producing 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid, and how can reaction parameters be systematically optimized?
Methodological Answer: The synthesis typically involves:
Coupling 2-chlorobenzoyl chloride with piperazine under anhydrous conditions to form the 4-(2-chlorobenzoyl)piperazine intermediate.
Conjugating with β-ketopropanoic acid derivatives via carbodiimide-mediated amide bond formation.
Optimization Strategies:
- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry) and identify optimal conditions .
- Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography . Final purity can be verified via HPLC (≥98% purity criteria) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm piperazine ring conformation (δ ~3.5–4.0 ppm for N–CH₂ groups) and aromatic protons from the 2-chlorobenzoyl moiety (δ ~7.3–8.1 ppm) .
- FT-IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
For Data Discrepancies : - Cross-validate using 2D NMR (COSY, HSQC) to resolve signal overlap.
- Reassess purity via HPLC-DAD to rule out impurities affecting spectral data .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of novel derivatives?
Methodological Answer:
- Use density functional theory (DFT) to model reaction pathways, identifying energetically favorable intermediates and transition states. For example:
- Calculate activation energies for nucleophilic acyl substitution at the piperazine nitrogen .
- Combine with machine learning algorithms to predict regioselectivity in derivatization reactions (e.g., substituting the chlorophenyl group).
- Validate predictions experimentally via kinetic studies (e.g., time-resolved NMR) and X-ray crystallography of key intermediates .
Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Kinetic Modeling :
- Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions (e.g., predicting t₉₀ at 25°C from high-temperature data) .
Q. How should researchers address discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Meta-Analysis Framework :
- Compare assay conditions (e.g., cell membrane permeability, incubation time) using multivariate regression models .
- Validate activity via orthogonal assays :
- Surface Plasmon Resonance (SPR) for binding affinity vs. cell-based luciferase assays for functional activity .
- Control Experiments :
Q. What strategies are effective for resolving contradictions in reported solubility and partition coefficient (LogP) data?
Methodological Answer:
- Standardized Solubility Protocols :
- Use shake-flask method with UV-Vis quantification in buffers (pH 7.4) and organic solvents (e.g., DMSO, ethanol) .
- LogP Determination :
- Compare HPLC-derived LogP (using C18 columns) with computational predictions (e.g., XLogP3) to identify methodological biases .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Multi-Omics Integration :
- Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify target pathways.
- Validate using CRISPR-Cas9 knockouts of candidate genes .
- Structural Probes :
- Synthesize fluorescent or photoaffinity-labeled derivatives for confocal microscopy or pull-down assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
